sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)
Overview
Description
Ferrate(2-), [rel-[N®]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-2-[(S)-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- is a complex chemical compound that features a ferrate ion coordinated with multiple carboxymethyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), [rel-[N®]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-2-[(S)-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen typically involves the coordination of ferrate ions with carboxymethyl and amino groups under controlled conditions. The reaction may require specific pH levels, temperatures, and the presence of catalysts to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process would likely include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ferrate ion can participate in oxidation reactions, potentially converting other substances to their oxidized forms.
Reduction: Under certain conditions, the ferrate ion may be reduced, altering its oxidation state.
Substitution: The amino and carboxymethyl groups can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pH, and the presence of catalysts can significantly influence the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced forms of the ferrate ion.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a catalyst or reagent in various synthetic processes. Its unique coordination structure can facilitate specific reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules. Its ability to coordinate with amino and carboxymethyl groups could make it useful in probing protein structures or enzyme functions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its coordination properties could be exploited to design drugs that target specific molecular pathways or deliver active ingredients to particular sites in the body.
Industry
In industrial applications, this compound may be used in processes such as wastewater treatment, where its oxidative properties can help break down contaminants. It may also find use in materials science for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various functional groups. The ferrate ion can interact with amino and carboxymethyl groups, influencing the reactivity and stability of the compound. These interactions can modulate molecular pathways and targets, leading to specific effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- Ferrate(2-), [N,N-bis(carboxymethyl)amino]ethyl]-N-[2-[(S)-[(carboxymethyl)amino]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen
- Ferrate(2-), [N,N-bis(carboxymethyl)amino]ethyl]-N-[2-[(S)-[(carboxymethyl)amino]ethyl]glycinato(5-)-kappaN,kappaO]-, potassium hydrogen
Uniqueness
The uniqueness of Ferrate(2-), [rel-[N®]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-2-[(S)-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen lies in its specific coordination structure and the presence of multiple carboxymethyl and amino groups. These features may confer unique reactivity and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+3;+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRTZASQAWUOJ-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FeN3NaO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065305 | |
Record name | Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA; Other Solid; Pellets or Large Crystals | |
Record name | Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12389-75-2 | |
Record name | Iron sodium DTPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12389-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium hydrogen ferric diethylenetriaminepentacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012389752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen [N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]ferrate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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